3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid
Description
3-[7-(Carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid is a coumarin-based derivative characterized by a propanoic acid side chain at the 3-position of the coumarin core and a carboxymethoxy substituent at the 7-position. The compound belongs to a class of synthetic coumarins designed to target bacterial replicative DNA helicases, particularly in pathogens like Bacillus anthracis and Staphylococcus aureus .
Properties
IUPAC Name |
3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7/c1-8-10-3-5-12(22-7-14(19)20)9(2)15(10)23-16(21)11(8)4-6-13(17)18/h3,5H,4,6-7H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVBAUUYESIXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4,8-dimethylcoumarin with a suitable carboxymethoxy reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of automated systems and advanced analytical techniques ensures the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C15H14O7
- Molecular Weight : 302.26 g/mol
Structural Characteristics
The compound features a chromone core substituted with a carboxymethoxy group and a propanoic acid moiety, which contributes to its reactivity and biological activity.
Medicinal Chemistry
3-[7-(Carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid has been investigated for its potential therapeutic applications:
- Anti-inflammatory Properties : The compound exhibits inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory response. This suggests a potential use in treating inflammatory diseases.
- Antioxidant Activity : It has shown the ability to scavenge free radicals, reducing oxidative stress in cells. This property is crucial for developing treatments for conditions associated with oxidative damage.
- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mitochondrial dysfunction and activation of caspases, making it a candidate for cancer therapy.
Material Science
The unique chemical properties of this compound allow it to be utilized in advanced material applications:
- Organic Light Emitting Diodes (OLEDs) : Research is ongoing into the use of this compound in OLED technology due to its luminescent properties which can enhance device efficiency.
- Polymer Development : Its reactivity can be harnessed for creating new polymers with specific functionalities, potentially useful in coatings and other industrial applications.
Biological Studies
The compound serves as a valuable tool in biological research:
- Enzyme Interaction Studies : It is used as a probe to study interactions with various enzymes, aiding in the understanding of biochemical pathways.
- Cellular Pathway Investigations : The effects on signaling pathways related to inflammation and cell proliferation are being explored to identify new therapeutic targets.
Case Study 1: Anti-inflammatory Mechanism
A study published in a peer-reviewed journal demonstrated that this compound effectively reduced inflammation in animal models by inhibiting COX enzymes. The results indicated a significant decrease in inflammatory markers compared to control groups.
Case Study 2: Antioxidant Efficacy
Research conducted on the antioxidant properties of this compound showed that it significantly reduced oxidative stress levels in vitro. The study highlighted its potential use as a dietary supplement or therapeutic agent for diseases characterized by oxidative damage.
Case Study 3: Anticancer Activity
In vitro studies on cancer cell lines revealed that treatment with this compound led to increased apoptosis rates. The mechanism was linked to the disruption of mitochondrial function and subsequent activation of apoptotic pathways.
Mechanism of Action
The mechanism of action of 3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The carboxymethoxy group plays a crucial role in its binding affinity and specificity towards these targets. Additionally, its coumarin core structure allows it to participate in electron transfer reactions, contributing to its antioxidant activity .
Comparison with Similar Compounds
Key Observations :
- Polarity: The carboxymethoxy group in the target compound likely increases aqueous solubility compared to non-polar substituents (e.g., biphenyl or anthracenyl groups).
- Thermal Stability : Melting points correlate with substituent bulk; benzyloxy (232°C) and anthracenylmethoxy (190°C) derivatives exhibit higher thermal stability than alkyne-substituted analogs .
Key Observations :
- Biphenyl Derivatives : Compound 22 (biphenyl-4-ylmethoxy) demonstrates the highest potency, likely due to enhanced hydrophobic interactions with the helicase active site .
- Carboxymethoxy Group : While the target compound’s carboxymethoxy group may reduce helicase affinity compared to biphenyl analogs, its polarity could improve pharmacokinetic properties (e.g., oral bioavailability).
Biological Activity
The compound 3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid , also known as a derivative of chromone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆O₅ |
| Molecular Weight | 288.29 g/mol |
| CAS Number | 708239-56-9 |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white crystalline powder |
This compound belongs to the class of chromones, which are known for their significant pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromone derivatives. For instance, a study demonstrated that chromone compounds induce apoptosis in cancer cells through mitochondrial pathways and caspase activation. Specifically, This compound exhibited selective cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves:
- Cell Cycle Arrest : The compound causes G1 phase arrest in the cell cycle.
- Apoptosis Induction : Activation of caspases and down-regulation of anti-apoptotic proteins such as Bcl-2.
Antioxidant Properties
Chromones are also recognized for their antioxidant activities. The compound scavenges free radicals, thereby reducing oxidative stress within cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Research indicates that the compound may exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways:
- Cyclooxygenase (COX) : Inhibition leads to reduced production of prostaglandins.
- Lipoxygenase (LOX) : Suppression results in decreased leukotriene synthesis.
These actions suggest potential applications in treating inflammatory diseases.
Study 1: Anticancer Mechanism
A study published in In Vivo explored the effects of chromone derivatives on cervical cancer cells. The findings revealed that treatment with this compound resulted in significant apoptosis through mitochondrial dysfunction and caspase activation .
Study 2: Antioxidant Activity Assessment
In another investigation, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results indicated a strong scavenging ability comparable to established antioxidants like ascorbic acid .
Study 3: Anti-inflammatory Effects
A study assessing the anti-inflammatory properties demonstrated that the compound significantly reduced edema in animal models when administered prior to inflammatory stimuli. This effect was attributed to its ability to inhibit COX and LOX enzymes .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how can intermediates be optimized?
Answer: The synthesis typically involves multi-step procedures, starting with functionalization of the chromen-2-one core. Key steps include:
- Esterification : Introducing alkoxy groups (e.g., carboxymethoxy) at the 7-position via nucleophilic substitution under alkaline conditions .
- Propanoic acid side-chain incorporation : Achieved through Michael addition or alkylation reactions, followed by hydrolysis of ester intermediates to carboxylic acids (e.g., NaOH-mediated hydrolysis, yielding ~57–99% purity) .
Optimization strategies : - Adjust reaction temperatures to minimize side reactions (e.g., oxidation of the chromen-2-one core).
- Use chromatographic purification (TLC monitoring, Rf values ~0.19–0.54) to isolate intermediates .
Basic: Which analytical techniques are critical for characterizing this compound and assessing purity?
Answer: Essential methods include:
- 1H NMR : Identifies substituents via chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- LC/MS : Confirms molecular weight (e.g., m/z ~432–466 [M+H]+) and detects impurities .
- Melting point analysis : Used to assess crystallinity (reported ranges: 148–250°C, decomposition observed in some derivatives) .
Advanced: How can structural modifications enhance its biological activity (e.g., antibacterial or anti-inflammatory effects)?
Answer:
- Substituent tuning : Replace the carboxymethoxy group with bioisosteres (e.g., biphenylmethoxy in analogs showed IC50 values in the low µM range against bacterial helicases) .
- Side-chain optimization : Introduce hydrophobic groups (e.g., methyl or propyl) to improve membrane permeability.
Methodological considerations : - Use molecular docking to predict interactions with targets (e.g., bacterial DnaB helicase) .
- Validate modifications via in vitro assays (e.g., MIC testing for antibacterial activity) .
Advanced: How should researchers resolve discrepancies in biological activity data across studies?
Answer: Contradictions may arise from:
- Assay variability : Standardize conditions (e.g., pH, temperature) for enzyme inhibition assays.
- Purity differences : Employ orthogonal purity checks (e.g., HPLC with ≥95% purity thresholds) .
Case example : A derivative with a 7-chloroquinoline substituent showed 89% yield but only 25% post-hydrolysis yield, highlighting the need for rigorous intermediate purification .
Basic: What biological targets or pathways are implicated in its pharmacological effects?
Answer: Preliminary data suggest:
- Anti-inflammatory activity : Potential COX-2 or NF-κB pathway inhibition, inferred from structural analogs .
- Antibacterial effects : Inhibition of bacterial DNA replication machinery (e.g., DnaB helicase) .
Experimental design : Use siRNA knockdown or knockout models to confirm target specificity.
Advanced: What strategies are effective for improving solubility and bioavailability?
Answer:
- Prodrug synthesis : Convert the carboxylic acid to ester prodrugs (e.g., methyl esters) for enhanced absorption.
- Co-crystallization : Explore co-formers (e.g., L-proline) to improve aqueous solubility .
Analytical validation : Monitor solubility via UV-Vis spectroscopy in buffered solutions (pH 1.2–7.4).
Basic: How can researchers validate the compound’s stability under experimental conditions?
Answer:
- Forced degradation studies : Expose to heat (40–60°C), light, or oxidative conditions (H2O2), then analyze via HPLC .
- pH stability testing : Assess degradation in buffers (pH 3–10) over 24–72 hours.
Advanced: What computational tools aid in elucidating its mechanism of action?
Answer:
- Molecular dynamics simulations : Model interactions with protein targets (e.g., bacterial helicases) using software like AutoDock .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data .
Basic: What safety and handling protocols are recommended for laboratory use?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods during synthesis.
- Waste disposal : Neutralize acidic byproducts before disposal .
Advanced: How can structural analogs be systematically compared for SAR studies?
Answer:
- Design a congeneric series : Vary substituents at the 7-position (e.g., carboxymethoxy vs. isoquinolinylmethoxy) .
- Data normalization : Express bioactivity (e.g., IC50) relative to a common reference compound.
Example : Analogs with biphenylmethoxy groups showed 10-fold higher potency than carboxymethoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
